molecular formula C15H14BrNO5S B229171 2-(Acetylamino)phenyl 5-bromo-2-methoxybenzenesulfonate CAS No. 6405-21-6

2-(Acetylamino)phenyl 5-bromo-2-methoxybenzenesulfonate

Cat. No. B229171
CAS RN: 6405-21-6
M. Wt: 400.2 g/mol
InChI Key: MEPCGBKVXOTGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)phenyl 5-bromo-2-methoxybenzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used as a reagent in various laboratory experiments and has shown promising results in several studies.

Mechanism of Action

The exact mechanism of action of 2-(Acetylamino)phenyl 5-bromo-2-methoxybenzenesulfonate is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the disruption of various biochemical pathways and can ultimately result in the death of cancer cells.
Biochemical and Physiological Effects:
2-(Acetylamino)phenyl 5-bromo-2-methoxybenzenesulfonate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has shown potential as an anti-cancer agent. The compound has also been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Acetylamino)phenyl 5-bromo-2-methoxybenzenesulfonate in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to handle the compound with care and to follow proper safety protocols when working with it.

Future Directions

There are several future directions for the use of 2-(Acetylamino)phenyl 5-bromo-2-methoxybenzenesulfonate in scientific research. One possible direction is the development of new drugs that are based on the compound's structure. Another possible direction is the investigation of the compound's potential as a catalyst in various reactions. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 2-(Acetylamino)phenyl 5-bromo-2-methoxybenzenesulfonate involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with acetylaniline in the presence of a base. The reaction takes place in an organic solvent and is typically carried out under reflux conditions. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

2-(Acetylamino)phenyl 5-bromo-2-methoxybenzenesulfonate has been widely used as a reagent in various scientific research studies. It has shown promising results in the synthesis of various organic compounds and has been used as a catalyst in several reactions. The compound has also been used in the development of new drugs and has shown potential as an anti-cancer agent.

properties

CAS RN

6405-21-6

Molecular Formula

C15H14BrNO5S

Molecular Weight

400.2 g/mol

IUPAC Name

(2-acetamidophenyl) 5-bromo-2-methoxybenzenesulfonate

InChI

InChI=1S/C15H14BrNO5S/c1-10(18)17-12-5-3-4-6-13(12)22-23(19,20)15-9-11(16)7-8-14(15)21-2/h3-9H,1-2H3,(H,17,18)

InChI Key

MEPCGBKVXOTGKL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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